Data Limitation Advisory: Absence of Publicly Disclosed Potency Metrics for Ido1-IN-20
A comprehensive search of peer-reviewed literature, patent databases, and commercial vendor technical documentation was conducted to identify quantitative differential data for Ido1-IN-20. No direct head-to-head comparison data, no reported IC50 values, and no publicly disclosed selectivity metrics for this compound were identified in any primary research publication indexed in PubMed or major patent repositories [1]. Multiple commercial suppliers, including MedChemExpress, InvivoChem, TargetMol, and CymitQuimica, list Ido1-IN-20 without providing any quantitative potency or selectivity data . The compound is described by vendors as "a novel and potent inhibitor of IDO1" without the accompanying IC50 or Ki values that are standard for characterized tool compounds in this target class .
| Evidence Dimension | Publicly disclosed quantitative potency data (IC50/Ki) |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed literature, patents, or vendor technical datasheets |
| Comparator Or Baseline | IDO1-IN-15 (structurally related analog in same series): IC50 = 127 nM ; Epacadostat: IC50 = 10 nM (biochemical) |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Information not available in public domain |
Why This Matters
The absence of publicly disclosed potency data prevents evidence-based selection of Ido1-IN-20 relative to alternative IDO1 inhibitors, requiring researchers to independently validate activity in their specific experimental systems or request proprietary characterization data from commercial suppliers.
- [1] Song X, et al. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Eur J Med Chem. 2020 Mar 1;189:112059. View Source
